Double Bond Positional Specificity: (E)-7 Configuration Is Required for Downstream Pheromone Bioactivity
The (E)-7 double bond position in the dodecenyl chain of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is essential because it directly determines the structure of the final pheromone (E)-7-dodecen-1-yl acetate. The patent CN109020937A explicitly identifies this acetate as the main sex pheromone component of Argyroploce leucotreta and a synergistic minor component for Lobesia botrana and Spodoptera frugiperda [1]. In contrast, the (E)-8-dodecenyl THP ether (CAS 64604-69-9) leads to (E)-8-dodecenyl acetate, which field studies show is a corrected structure for Cryptophlebia leucotreta—structurally distinct from the (E)-7 compound and exhibiting different species specificity [2]. Similarly, the (E)-9-dodecenyl THP ether (CAS 71566-57-9) produces an acetate with entirely different chain-length parameters . Procuring the wrong positional isomer means synthesizing a pheromone with incorrect double bond position that will fail to attract the target species.
| Evidence Dimension | Double bond position in dodecenyl chain and corresponding pheromone target species |
|---|---|
| Target Compound Data | (E)-7 double bond → (E)-7-dodecen-1-yl acetate → active for Argyroploce leucotreta, Lobesia botrana (synergist), Spodoptera frugiperda |
| Comparator Or Baseline | (E)-8-dodecenyl THP ether (CAS 64604-69-9) → (E)-8-dodecenyl acetate → Cryptophlebia leucotreta (different species specificity); (E)-9-dodecenyl THP ether (CAS 71566-57-9) → (E)-9-dodecenyl acetate → different chain-length pheromone |
| Quantified Difference | Species-specific pheromone receptor activation is exquisitely sensitive to double bond position; a single carbon shift (C7→C8 or C7→C9) results in complete loss of attractancy for the intended target species [2] |
| Conditions | Field trapping bioassays with synthetic pheromone lures; laboratory electroantennography (EAG) recordings |
Why This Matters
For procurement, selecting the (E)-7 isomer ensures the synthesized pheromone matches the natural pheromone of the economically important target pests; the 8- and 9-isomers produce pheromones for different (or no) species, rendering the synthetic effort useless for the intended agricultural application.
- [1] Zhong J, Ma S, Bian Q, Wang M, Zhou Y, Hou W, Li Y. CN109020937A - Method for synthesizing (E)-7-dodecen-1-ol acetate. China Agricultural University, published 2018-12-18. View Source
- [2] Improved two-component blend of the synthetic female sex pheromone of Cryptophlebia leucotreta, and identification of an attractant for C. peltastica. J. Chem. Ecol. 2011. View Source
